1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate
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Overview
Description
1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate is an organic compound with a complex structure that includes both chlorinated and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate typically involves the reaction of 1,3-dichloropropan-2-ol with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Hydrolysis: Formation of naphthalen-1-ylcarbamic acid and 1,3-dichloropropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-ol: A related compound with similar chlorinated groups but lacking the naphthyl moiety.
Naphthalen-1-ylcarbamate: A simpler carbamate derivative without the dichloropropyl group.
Uniqueness
1,3-Dichloropropan-2-yl naphthalen-1-ylcarbamate is unique due to its combination of chlorinated and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
107410-80-0 |
---|---|
Molecular Formula |
C14H13Cl2NO2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C14H13Cl2NO2/c15-8-11(9-16)19-14(18)17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,17,18) |
InChI Key |
FYGPRIDIXILEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OC(CCl)CCl |
Origin of Product |
United States |
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